molecular formula C22H29N5O2 B2845216 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034411-54-4

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No. B2845216
CAS RN: 2034411-54-4
M. Wt: 395.507
InChI Key: AGUXJGQLCQEOEL-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydroquinazoline, a class of compounds known for their diverse biological activities . It contains a 2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl group attached to a piperidin-4-yl group, and a 4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide moiety .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of tetrahydroquinazoline derivatives with corresponding amines in the presence of DIPEA in ethanol . The reaction is stirred for 24 hours, after which the solvent is evaporated and the product is isolated via column chromatography .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectral techniques such as 1H and 13C NMR, LCMS, and IR . The NMR spectra would show peaks corresponding to the various types of hydrogen and carbon atoms present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, its molecular weight can be determined using LCMS . The compound’s NMR spectra would provide information about its chemical structure .

Scientific Research Applications

Future Directions

Given the biological activity of similar compounds, this compound could be a potential candidate for further study in medicinal chemistry. Its potential therapeutic applications could be explored in future research .

properties

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-14-23-18-8-4-2-6-16(18)21(24-14)27-12-10-15(11-13-27)25-22(28)20-17-7-3-5-9-19(17)29-26-20/h15H,2-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUXJGQLCQEOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NOC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

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